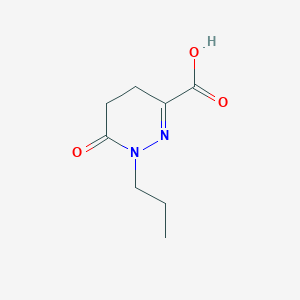![molecular formula C6H12N2O B13158168 N-[1-(aminomethyl)cyclopropyl]acetamide](/img/structure/B13158168.png)
N-[1-(aminomethyl)cyclopropyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(aminomethyl)cyclopropyl]acetamide is an organic compound with the molecular formula C₆H₁₂N₂O It is a cyclopropyl derivative with an acetamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)cyclopropyl]acetamide typically involves the reaction of cyclopropylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclopropylamine + Acetic Anhydride/Acetyl Chloride → this compound
- The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
- The reaction mixture is stirred at a specific temperature, often around room temperature to 50°C, for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-[1-(aminomethyl)cyclopropyl]acetamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
- Reduction : Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
- Substitution : The acetamide group can participate in substitution reactions, where other functional groups replace the acetamide moiety.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
- Substitution : Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylacetamide oxides, while reduction could produce cyclopropylmethylamine.
Aplicaciones Científicas De Investigación
N-[1-(aminomethyl)cyclopropyl]acetamide has several applications in scientific research:
- Chemistry : It is used as a building block in the synthesis of more complex organic molecules.
- Biology : The compound can be used in studies involving enzyme inhibition and protein interactions.
- Medicine : Potential applications include the development of pharmaceutical agents targeting specific biological pathways.
- Industry : It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[1-(aminomethyl)cyclopropyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds:
- N-[1-(aminomethyl)cyclopropyl]formamide
- N-[1-(aminomethyl)cyclopropyl]propionamide
- N-[1-(aminomethyl)cyclopropyl]butyramide
Uniqueness: N-[1-(aminomethyl)cyclopropyl]acetamide is unique due to its specific cyclopropyl and acetamide functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
N-[1-(aminomethyl)cyclopropyl]acetamide |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-6(4-7)2-3-6/h2-4,7H2,1H3,(H,8,9) |
Clave InChI |
YKYDGZMTIQUUFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1(CC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


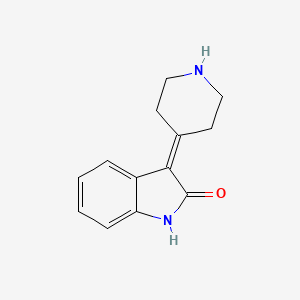
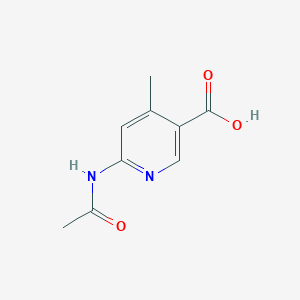
![6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13158111.png)
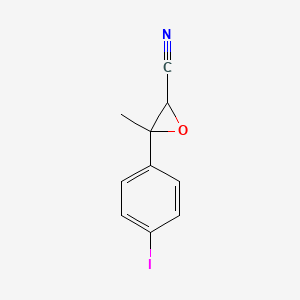

![2-[(3-Phenoxyphenyl)methyl]pyrrolidine](/img/structure/B13158147.png)

![Methyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158161.png)
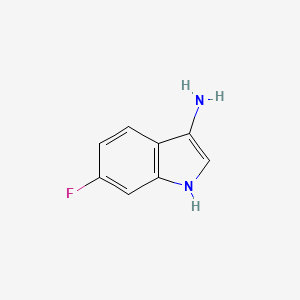
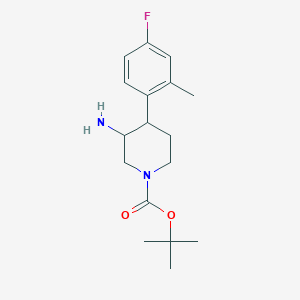
![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)


